N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide
Description
N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide (CAS: 950596-59-5) is a methanimidamide derivative with the molecular formula C₁₆H₂₃N₃O₄ and a molecular weight of 321.37 g/mol. It is structurally characterized by a central phenyl ring substituted with a cyano group at position 2 and bis(2-methoxyethoxy) groups at positions 4 and 3. The dimethylmethanimidamide moiety (-N=C(NMe₂)-NH-) is attached to the phenyl ring via the imino nitrogen. This compound is identified as a process-related impurity of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy .
The bis(2-methoxyethoxy) substituents enhance solubility in polar solvents, which is critical for pharmaceutical processing.
Properties
IUPAC Name |
N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-19(2)12-18-14-10-16(23-8-6-21-4)15(9-13(14)11-17)22-7-5-20-3/h9-10,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJSDPMXDPYMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=C(C=C1C#N)OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635827 | |
| Record name | N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950596-59-5 | |
| Record name | N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide typically involves the reaction of substituted anilines with cyanoacetylating agents. One common method includes the treatment of substituted anilines with alkyl cyanoacetates under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in halogenated derivatives.
Scientific Research Applications
N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The cyano and methoxyethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Methanimidamide Derivatives
Structural Analogs and Key Differences
The following table compares the target compound with structurally related methanimidamides:
Key Observations:
Substituent Effects on Solubility and Reactivity: The bis(2-methoxyethoxy) groups in the target compound improve hydrophilicity compared to the 4-nitro () and phenylsulfonyl () substituents, which are more electron-withdrawing and may reduce solubility. The cyano group is a common feature in all three compounds, suggesting its role in stabilizing the methanimidamide moiety via resonance.
Pharmaceutical Relevance :
- The target compound’s application as an Erlotinib impurity highlights its significance in quality control during drug synthesis . In contrast, the nitro-substituted analog (CAS 39263-34-8) lacks documented pharmaceutical use, though its nitro group could confer reactivity in electrophilic substitution reactions .
Heterocyclic Variations :
Comparative Physicochemical Properties
| Property | Target Compound | Nitro-Substituted Analog (CAS 39263-34-8) | Thienyl Analog (CAS 105559-08-8) |
|---|---|---|---|
| Polarity | High (bis-ether substituents) | Moderate (nitro group) | Low (phenylsulfonyl group) |
| Molecular Weight | 321.37 | 218.22 | Likely >300 (estimated) |
| Potential Reactivity | Nucleophilic substitution | Electrophilic aromatic substitution | Michael addition (thienyl) |
Biological Activity
N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide (CAS Number: 950596-59-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevance in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H23N3O4
- SMILES : O(CCOC)c1c(OCCOC)cc(C#N)c(N=CN(C)C)c1
- Molecular Weight : Approximately 319.37 g/mol
The compound features a cyano group and methoxyethoxy substituents, which may influence its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies on related compounds have shown that they can inhibit the NLRP3 inflammasome, a crucial player in cancer progression and inflammation. The inhibition of interleukin-1β (IL-1β) release was demonstrated with IC50 values as low as 7 nM in certain analogs, suggesting that this compound may possess similar activities .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of inflammatory pathways : By modulating the NLRP3 inflammasome.
- Interaction with cellular receptors : Similar compounds have been shown to interact with various receptors involved in cell signaling.
Case Studies
- Study on Inflammation : A study investigating the effects of related compounds on inflammation showed significant reductions in IL-1β levels in vivo. This suggests potential therapeutic applications in inflammatory diseases .
- Antitumor Activity : In vitro assays demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
